3-Sialyl-D-galactose (α/β mixture)
Description
Properties
CAS No. |
38711-45-4 |
|---|---|
Molecular Formula |
C17H29NO14 |
Molecular Weight |
471.412 |
IUPAC Name |
5-acetamido-4-hydroxy-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?/m1/s1 |
InChI Key |
GKHDMBQTTHCDCR-QBACBLDHSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Synonyms |
3-O-(N-Acetyl-α-neuraminosyl)-β-D-galactopyranose |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of 3 Sialyl D Galactose
Enzymatic Synthesis of α-2,3-Sialyl-D-galactose Linkages
The creation of the α-2,3-sialyl-D-galactose linkage is a pivotal step in the synthesis of many important glycoconjugates. This reaction is catalyzed by a specific family of enzymes known as α-2,3-sialyltransferases (ST3Gal).
Molecular Mechanisms and Substrate Specificity of ST3Gal Sialyltransferases
The ST3Gal family of enzymes catalyzes the transfer of N-acetylneuraminic acid (Neu5Ac) from the activated sugar donor, cytidine (B196190) monophosphate-N-acetyl-β-neuraminic acid (CMP-Neu5Ac), to the 3-hydroxyl group of a terminal galactose (Gal) residue on a glycan acceptor. oup.com This results in the formation of the Neu5Acα2,3Gal linkage. oup.com The reaction mechanism for ST3Gal enzymes, like other glycosyltransferases, can be complex, with some studies suggesting a random sequential bi-bi mechanism for certain family members. nih.gov
The specificity of different ST3Gal isoforms is determined by their ability to recognize and bind to various acceptor substrates. These substrates are typically characterized by the underlying disaccharide structure. Key acceptor structures include:
Type 1: Galβ1-3GlcNAc nih.gov
Type 2: Galβ1-4GlcNAc nih.gov
Type 3 (Core 1): Galβ1-3GalNAc nih.gov
Type 4: Galβ1-3GalNAcβ nih.gov
Kinetic analyses of various human ST3Gal enzymes have revealed distinct substrate preferences. For instance, ST3Gal-I and ST3Gal-II show a strong preference for Type-III acceptors, with Kм values significantly lower than for Type-I acceptors. nih.gov Specifically, human ST3Gal-I demonstrates high catalytic activity towards Type-III and Core-2 (Galβ1,3(GlcNAcβ1,6)GalNAc) acceptors. nih.gov In contrast, ST3Gal-III, -IV, and -VI can act on both Type-I and Type-II structures. nih.gov
Structural studies, such as those on porcine ST3Gal-I, have provided insights into the molecular basis of catalysis and substrate recognition. oup.comnih.gov Key amino acid residues within the active site play crucial roles. For example, in porcine ST3Gal-I, His302 and His319 have been identified as the general acid and base catalysts, respectively. nih.gov Furthermore, conserved residues like Gln108 and Tyr269 form important hydrogen bonds with the acceptor substrate, contributing significantly to the transition-state stabilization. nih.gov The disulfide bonds within the enzyme, such as the C142-C281 bond, are also critical for its catalytic activity. dntb.gov.ua
| Enzyme | Acceptor Type | Acceptor Structure | KM (μM) |
|---|---|---|---|
| ST3Gal-I | Type-III | Galβ1,3GalNAc | 5–50 |
| Core-2 | Galβ1,3(GlcNAcβ1,6)GalNAc | 5–50 | |
| ST3Gal-II | Type-III | Galβ1,3GalNAc | Lower than Type-I |
| Type-I | Galβ1,3GlcNAc | Higher than Type-III | |
| ST3Gal-III | Type-I | Galβ1,3GlcNAc | - |
| Type-II | Galβ1,4GlcNAc | - | |
| ST3Gal-IV | Type-I | Galβ1,3GlcNAc | - |
| Type-II | Galβ1,4GlcNAc | - | |
| ST3Gal-VI | Type-I | Galβ1,3GlcNAc | - |
| Type-II | Galβ1,4GlcNAc | - |
Regulation of Sialyltransferase Activity and Expression
The activity and expression of ST3Gal enzymes are subject to complex regulatory mechanisms, ensuring that the synthesis of α-2,3-sialylated glycans occurs at the appropriate time and place. These regulatory mechanisms include post-translational modifications, hormonal control, and cellular contact.
One significant mode of regulation is through phosphorylation and dephosphorylation. nih.gov Studies have shown that protein kinase C (PKC) can phosphorylate sialyltransferases, leading to a decrease in their enzymatic activity. nih.gov For instance, the phosphorylation of CMP-NeuAc:GM1 α2→3 sialyltransferase (ST-IV) occurs primarily on serine residues, while for CMP-NeuAc:LacCer α2→3 sialyltransferase (ST-I), it is mainly on threonine residues. nih.gov This inhibition can be reversed by the action of protein phosphatases, which dephosphorylate the enzymes and restore their activity. nih.gov
Hormonal regulation, particularly by corticosteroids, also plays a role in controlling sialyltransferase activity in a tissue-specific manner. oup.comscispace.com In neural tissues, adrenalectomy leads to a significant decrease in total sialyltransferase activity, which can be restored by the administration of dexamethasone (B1670325) or aldosterone. oup.comscispace.com This effect is region-specific within the brain, with changes in the cerebellum appearing to coincide with α2,3-sialyltransferase activity. oup.comscispace.com
Furthermore, the cellular environment, including cell-to-cell contact, can influence sialyltransferase activity. nih.gov In some neurally-derived tumor cell lines, higher sialyltransferase activity is observed in sub-confluent cultures, which then decreases as cells reach confluency and form cell-cell contacts. nih.gov In contrast, some hepatoma cell lines show an increase in enzyme activity with confluency. nih.gov The activity of some sialyltransferases can also be modulated by detergents and lysophosphatidates, which can affect the enzyme's kinetic parameters by altering its interaction with membranes. researchgate.net
Precursor Supply and Metabolic Flux Governing Sialic Acid Incorporation into Glycans
The biosynthesis of sialic acid in mammalian cells begins with UDP-GlcNAc, which is produced by the hexosamine pathway. researchgate.netoup.com A key regulatory step is the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). researchgate.netnih.gov The activity of GNE is subject to feedback inhibition by CMP-Neu5Ac, meaning that high levels of the final product can slow down its own synthesis. researchgate.netnih.gov
Following its synthesis, ManNAc is phosphorylated and then condensed with phosphoenolpyruvate (B93156) to form sialic acid-9-phosphate, which is subsequently dephosphorylated to yield sialic acid. acs.org The free sialic acid is then activated to CMP-sialic acid in the nucleus by CMP-sialic acid synthetase (CMAS). nih.gov This activated sugar is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases. nih.gov
The concept of metabolic flux, which describes the rate of turnover of molecules through a metabolic pathway, is crucial in understanding the control of sialylation. nih.gov While it was previously thought that sialylation is primarily controlled by the expression and activity of sialyltransferases, recent evidence suggests that the metabolic flux through the sialic acid biosynthetic pathway can significantly influence the degree of sialylation of specific glycoproteins. nih.govfrontiersin.org Increasing the intracellular levels of sialic acid, for example by supplying cells with metabolic precursors, can lead to a dramatic increase in the sialylation of certain cell surface glycans. nih.gov This indicates that the availability of CMP-Neu5Ac can be a rate-limiting factor for the sialylation of some, but not all, glycoproteins. nih.govfrontiersin.org
Enzymatic Degradation and Turnover of 3-Sialyl-D-galactose Containing Glycans by Sialidases
The turnover of sialoglycans is as important as their synthesis for maintaining cellular homeostasis and regulating biological processes. The removal of terminal sialic acid residues, including those in the α-2,3-linkage to galactose, is carried out by a class of enzymes known as sialidases or neuraminidases. researchgate.netmdpi.com
Sialidases are glycosyl hydrolases that cleave the glycosidic bond between sialic acid and the underlying glycan chain. mdpi.com These enzymes are found in a wide range of organisms, from viruses and bacteria to humans. mdpi.com Bacterial sialidases, in particular, play a significant role in host-pathogen interactions, where they can be involved in nutrient acquisition and biofilm formation. mdpi.com
The substrate specificity of sialidases can vary, with different enzymes showing preferences for α-2,3, α-2,6, or α-2,8-linked sialic acids. mdpi.com For example, the sialidases from the human gut symbiont Akkermansia muciniphila have been shown to have activity against both α-2,3- and α-2,6-linked sialylated substrates. nih.gov Similarly, sialidases from Bifidobacterium bifidum can degrade sialyl-oligosaccharides and support the growth of other beneficial gut bacteria. nih.gov The degradation of sialylated glycans in human milk by neuraminidase activity present in the milk itself or by bacterial sialidases in the infant gut is important for infant nutrition and development. nih.gov
Molecular Recognition and Biological Roles of 3 Sialyl D Galactose
Interactions of 3-Sialyl-D-galactose with Sialic Acid-Binding Lectins (Siglecs, Sialoadhesins)
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed predominantly on hematopoietic cells that recognize sialylated glycans, including structures containing 3-Sialyl-D-galactose. These interactions are fundamental to regulating immune cell activation and maintaining immune homeostasis. nih.govnih.govucsd.edu Siglecs can be broadly categorized into two groups: conserved Siglecs (e.g., Sialoadhesin/Siglec-1, CD22/Siglec-2) and CD33-related Siglecs, the latter being a rapidly evolving group primarily known for their inhibitory functions. nih.gov
Engagement of 3-Sialyl-D-galactose-containing ligands with Siglecs can occur in cis (on the same cell surface) or in trans (on opposing cells or pathogens). rsc.orgfrontiersin.org Cis interactions are thought to modulate the threshold for cellular activation by masking the Siglec binding site, while trans interactions are critical for cell-cell communication and for recognizing external signals, including those from pathogens. rsc.org
| Siglec Family | Primary Function | Interaction Type | Biological Outcome |
| Conserved Siglecs (e.g., Siglec-1) | Cell Adhesion, Pathogen Recognition | Trans | Phagocytosis, Antigen Presentation |
| CD33-related Siglecs (e.g., Siglec-9) | Inhibitory Signaling | Cis / Trans | Dampening of Immune Response, Immune Evasion by Pathogens |
The specificity of Siglec binding to sialylated glycans is determined by the N-terminal V-set immunoglobulin domain. frontiersin.orgnih.gov A highly conserved arginine residue within this domain forms a critical salt bridge with the carboxylate group of the sialic acid moiety of 3-Sialyl-D-galactose. nih.gov This interaction anchors the ligand in the binding pocket.
Beyond this primary interaction, specificity for different sialic acid linkages (e.g., α2,3- vs. α2,6-linkages) and underlying sugar structures is conferred by other amino acid residues in the binding site. frontiersin.orgnih.gov For instance, Siglec-1 shows a preference for α2,3-linked sialic acids. nih.gov The galactose portion of the 3-Sialyl-D-galactose ligand also contributes to binding affinity and specificity through hydrogen bonds and van der Waals interactions with the lectin domain. nih.govfrontiersin.orgresearchgate.net Crystal structures of lectin-carbohydrate complexes reveal that the 3- and 4-hydroxyl groups of galactose often coordinate with a calcium ion and form hydrogen bonds with amino acids that also act as calcium ligands, fixing the sugar's orientation. nih.govresearchgate.net Aromatic residues like tryptophan or tyrosine are often present to engage in stacking interactions with the apolar face of the galactose ring, further stabilizing the complex. frontiersin.org
Most CD33-related Siglecs, which are key receptors for 3-Sialyl-D-galactose, possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). nih.govfrontiersin.org Upon ligand binding and receptor clustering, these ITIMs become phosphorylated by Src family kinases. frontiersin.org
This phosphorylation event creates a docking site for SH2-domain containing protein tyrosine phosphatases, such as SHP-1 and SHP-2. frontiersin.org The recruitment of these phosphatases to the plasma membrane leads to the dephosphorylation of downstream signaling molecules involved in cellular activation pathways, effectively dampening the immune response. frontiersin.org For example, engagement of Siglec-9 on neutrophils by sialylated pathogens can blunt neutrophil activation and bactericidal activity. ucsd.edu This inhibitory signaling is a common mechanism used by both host cells to maintain tolerance and by pathogens to evade the immune system. nih.govfrontiersin.org
Contribution of 3-Sialyl-D-galactose to Cell-Cell Adhesion and Communication
The terminal positioning and negative charge of the sialic acid in 3-Sialyl-D-galactose make it a significant modulator of cell surface properties and intercellular interactions. nih.gov While the negative charge can cause electrostatic repulsion, preventing non-specific cell aggregation, it also serves as a specific ligand for receptors like Siglecs and selectins, thereby mediating deliberate cell-cell adhesion and signaling. nih.gov
Sialylated glycans are integral to the function of numerous cell adhesion molecules, including E-cadherin, integrins, and neural cell adhesion molecules (NCAMs). nih.govmdpi.com The presence of 3-Sialyl-D-galactose on these proteins can influence their conformation and ability to engage with their respective ligands on other cells or the extracellular matrix. This modulation of adhesion is critical during embryonic development for processes like cell migration and tissue formation. nih.gov In the immune system, the interaction between sialylated ligands and Siglecs on different immune cells is a key mechanism for communication and regulation. usbio.net
Modulation of Receptor-Mediated Endocytosis and Trafficking via Sialylated Glycans
3-Sialyl-D-galactose and related structures can play an active role in receptor-mediated endocytosis, a process where cells internalize molecules by the inward budding of membrane vesicles containing proteins with receptor sites specific to the molecules being internalized. youtube.com The engagement of sialylated ligands with their receptors, such as Siglecs, can trigger the internalization of the receptor-ligand complex.
For instance, studies have shown that 3'-sialyllactose (B164678) can be internalized through a lipid raft-dependent endocytosis mechanism upon binding to the Siglec-3 (CD33) receptor. researchgate.net This process is distinct from clathrin-mediated endocytosis. researchgate.net Similarly, Siglec-8 on eosinophils and mast cells undergoes endocytosis upon ligation. wikipedia.org This internalization can serve multiple purposes: it can clear ligands from the cell surface, downregulate receptor signaling, or transport bound cargo into the cell for processing or degradation. youtube.com Research has demonstrated that sialyllactose can effectively promote receptor-mediated endocytosis and phagocytosis in macrophages, leading to enhanced bacterial clearance. nih.gov
Role of 3-Sialyl-D-galactose in Host-Pathogen Interactions
The 3-Sialyl-D-galactose motif is a focal point in the interplay between hosts and pathogens. Many pathogens have evolved mechanisms to recognize, bind, or even mimic this structure to facilitate infection. Conversely, the host can utilize soluble sialylated oligosaccharides as decoys to prevent pathogen attachment. doi.org For example, sialylated oligosaccharides in human milk, such as 3'-sialyllactose, can act as receptor analogs, inhibiting the binding of pathogens like Vibrio cholerae, Escherichia coli, and Helicobacter pylori to intestinal cells. doi.orgscielo.br
Some bacteria, through a process of molecular mimicry, decorate their own surfaces with sialic acids. This allows them to engage inhibitory Siglecs on host immune cells, thereby suppressing the immune response and evading clearance. ucsd.edunih.govfrontiersin.org For instance, Group B Streptococcus utilizes its sialylated capsule to engage Siglec-9 on neutrophils, which subverts the host's innate immune response. ucsd.edunih.gov
Bacterial adhesion to host cells is a critical first step in colonization and infection, often preceding the formation of biofilms—structured communities of bacteria embedded in a self-produced matrix. researchgate.netnih.gov The recognition of 3-Sialyl-D-galactose on host cell surfaces is a common strategy used by bacteria for initial attachment.
However, soluble 3'-sialyllactose has been shown to have an anti-adhesive and anti-biofilm effect against several pathogens. It can competitively inhibit the binding of bacteria to host epithelial cells. researchgate.net Studies have demonstrated that 3'-sialyllactose can significantly reduce biofilm formation by pathogens such as Clostridioides difficile and Candida albicans. scielo.brresearchgate.netnih.govnih.gov In the case of C. difficile, treatment with 3'-sialyllactose led to decreased adhesion to human colon cells and a reduction in the expression of the cwp84 gene, which encodes a key cell wall protein involved in biofilm formation. researchgate.netnih.gov
| Pathogen | Effect of 3'-Sialyllactose | Reference |
| Clostridioides difficile | Decreased adhesion and biofilm formation | researchgate.netnih.gov |
| Streptococcus mutans | Inhibited adherence | researchgate.net |
| Vibrio cholerae | Inhibited binding to intestinal cells | scielo.brresearchgate.net |
| Escherichia coli | Inhibited binding to intestinal cells | scielo.brresearchgate.net |
| Helicobacter pylori | Inhibited binding to intestinal cells | scielo.br |
| Candida albicans | Reduced biofilm formation | scielo.brnih.gov |
Viral Entry Mechanisms and Host Cell Tropism Dependent on Sialylated Receptors (e.g., influenza virus hemagglutinin)
The terminal monosaccharide 3-Sialyl-D-galactose, a specific isomer of sialylated galactose, is a critical component of cell surface glycans that act as receptors for numerous pathogens, most notably the influenza virus. The interaction between the viral attachment protein and the host cell's sialic acid-containing receptors is the primary determinant of host specificity and tissue tropism. nih.govnih.gov
The influenza virus surface is decorated with a trimeric glycoprotein (B1211001) called hemagglutinin (HA), which mediates viral entry by binding to terminal sialic acid residues on glycoproteins and glycolipids of the host cell. nih.govyoutube.comyoutube.com The specificity of this binding is dictated by the linkage between sialic acid and the adjacent galactose residue. Human influenza viruses preferentially recognize sialic acid linked to galactose in an α2-6 configuration (SAα2-6Gal), which is abundant on epithelial cells of the human upper respiratory tract. nih.govnih.gov In contrast, avian influenza viruses show a strong preference for sialic acid linked in an α2-3 configuration (SAα2-3Gal), the core structure of 3-Sialyl-D-galactose. nih.govyoutube.comnih.gov
This differential receptor specificity is a major factor creating the species barrier for influenza viruses. nih.gov The distribution of SAα2-3Gal and SAα2-6Gal linkages within a host's tissues determines its susceptibility to different influenza strains. nih.gov In humans, SAα2-3Gal receptors are less common in the upper respiratory tract but are present on cells in the lower respiratory tract, specifically on alveolar cells, as well as on conjunctival cells. nih.gov This explains why avian influenza A viruses, such as the H5N1 strain, can cause severe pneumonia when they manage to infect humans, as their target receptors are located deep within the lungs. nih.govyoutube.com The human eye has also been identified as a potential portal of entry for viruses that bind to α2,3-linked sialic acid. nih.gov
The binding affinity of influenza HA to sialosides can be influenced by the specific linkage. For instance, while there can be subtle differences, some studies report that the affinity for α2,6-sialyllactose and α2,3-sialyllactose is relatively similar, suggesting other factors like receptor density and accessibility also play a crucial role in viral attachment and entry. nsc.ru Beyond influenza, other viruses such as certain adenoviruses (e.g., type 37) also utilize α2-3 linked sialic acids as cellular receptors, which corresponds with their ocular tropism. nih.govresearchgate.net
| Virus Type | Primary Sialic Acid Linkage Recognized | Primary Host | Receptor Location in Humans |
|---|---|---|---|
| Human Influenza A and B | α2-6 | Humans | Upper Respiratory Tract Epithelium |
| Avian Influenza A | α2-3 | Birds (Avian Species) | Lower Respiratory Tract (Alveolar Cells), Conjunctiva |
| Swine Influenza A | α2-6 and α2-3 | Swine | Respiratory Tract |
Immune Evasion Strategies of Pathogens Exploiting Sialic Acid Mimicry
Several pathogens have evolved sophisticated mechanisms to evade the host immune system by decorating their own surfaces with sialic acids, a strategy known as molecular mimicry. nih.gov Since sialic acids are ubiquitously present on the surface of vertebrate cells, the immune system is trained to recognize them as "self" and maintain tolerance. By expressing sialic acid structures like 3-Sialyl-D-galactose on their capsules or other surface components, pathogens can effectively camouflage themselves, masking underlying antigenic structures and preventing recognition by immune cells. nih.gov
This molecular mimicry allows pathogens to:
Avoid Phagocytosis: Sialylated surfaces can inhibit the alternative complement pathway, a key component of the innate immune response that opsonizes pathogens for phagocytosis.
Dampen Innate Immune Signaling: Sialic acids can function as "self-associated molecular patterns" (SAMPs) that engage inhibitory receptors on immune cells, such as the Siglec (Sialic acid-binding immunoglobulin-like lectin) family of receptors, thereby downregulating inflammatory responses. nih.gov
Block Antibody Recognition: The dense layer of negatively charged sialic acids can sterically hinder the binding of antibodies to other surface antigens.
While the host immune system has developed countermeasures, such as specific Siglecs that can recognize sialylated pathogens, this remains a highly effective evasion strategy. nih.gov The expression of host-like sialic acids by microbes is a powerful example of convergent evolution, where pathogens have co-opted host glycobiology to ensure their survival and propagation. nih.gov
Immunomodulatory Functions of 3-Sialyl-D-galactose in Innate and Adaptive Immunity
Beyond its role in pathogen recognition, 3-Sialyl-D-galactose and molecules containing this structure, such as 3'-sialyllactose (3'-SL), exhibit significant immunomodulatory functions that can influence both innate and adaptive immune responses. nih.govnih.gov These effects can be either pro-inflammatory or anti-inflammatory, depending on the specific cellular context and signaling pathways involved.
Innate Immunity: Research has shown that 3'-SL can directly interact with key components of the innate immune system. One of the primary pathways identified involves Toll-like receptor 4 (TLR4), a pattern recognition receptor that typically recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govpnas.org Studies have demonstrated that 3'-SL can act as a signaling molecule through the TLR4 pathway in certain immune cells, such as dendritic cells. nih.govpnas.org This interaction can prime innate immune cells, leading to the production of cytokines that drive inflammatory responses. nih.govpnas.org
Conversely, 3'-SL has also been identified as a natural inhibitor of TLR4-induced low-grade inflammation in macrophages and endothelial cells. nih.gov It can attenuate the expression of a specific set of inflammatory genes upon LPS activation. nih.gov This suggests a complex, context-dependent role where 3-Sialyl-D-galactose-containing structures can either prime or dampen innate immune responses. Some of these anti-inflammatory effects are associated with reduced histone H3K27 acetylation at specific LPS-inducible enhancers. nih.gov
Adaptive Immunity: The influence of 3-Sialyl-D-galactose extends to the adaptive immune system. By activating dendritic cells via TLR4, 3'-SL can induce the production of cytokines that are essential for the expansion of T helper 1 (TH1) and TH17 cells, two key lineages of T cells involved in cell-mediated immunity and inflammation. nih.gov
Furthermore, in the context of autoimmune diseases like rheumatoid arthritis, 3'-SL has demonstrated potent anti-inflammatory and therapeutic effects. nih.gov It has been shown to alleviate the severity of collagen-induced arthritis in mouse models by reducing the production of inflammatory cytokines and autoantibodies. nih.gov A key mechanism underlying this effect is the blockade of the NF-κB signaling pathway, a central regulator of inflammation, by inhibiting the phosphorylation of the p65 subunit. nih.gov This suppression of NF-κB signaling leads to reduced synovitis, pannus formation, and cartilage destruction. nih.gov
| Immune System Branch | Cell Type/Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Innate Immunity | Dendritic Cells | Pro-inflammatory: Cytokine production | Activation of Toll-like receptor 4 (TLR4) signaling | nih.govpnas.org |
| Innate Immunity | Macrophages, Endothelial Cells | Anti-inflammatory: Attenuation of LPS-induced inflammation | Inhibition of TLR4 signaling, reduced histone acetylation | nih.gov |
| Adaptive Immunity | T Cells | Promotes TH1 and TH17 expansion | Indirectly via cytokine production from activated dendritic cells | nih.gov |
| Adaptive Immunity | Collagen-Induced Arthritis Model | Anti-inflammatory: Reduced cytokine and autoantibody production, suppressed cartilage destruction | Blockade of the NF-κB signaling pathway (p65 phosphorylation) | nih.gov |
Advanced Analytical and Structural Methodologies for 3 Sialyl D Galactose Research
Spectroscopic Characterization of 3-Sialyl-D-galactose and its Glycoconjugates
Spectroscopic methods are fundamental in elucidating the detailed structural features of 3-Sialyl-D-galactose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis
The chemical shifts of the H3, C1, and C2 nuclei of sialic acids are particularly sensitive to the type of linkage (e.g., α2-3 or α2-6), the conformation around the glycosidic bond, and the ionization state of the carboxyl group. nih.gov For instance, the H3eq and C2 nuclei show distinct chemical shifts for α2-3 versus α2-6 linked N-acetylneuraminic acid. nih.gov Conformational studies of α2-3 sialoglycans often utilize oligosaccharide sequences from gangliosides and terminal glycan fragments of O- and N-glycoproteins. frontiersin.org
Two-dimensional NMR experiments, such as 1H-1H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning the resonances of individual sugar residues and determining their connectivity. researchgate.net Nuclear Overhauser Effect (NOE) experiments provide information about through-space interactions between protons, which is crucial for defining the preferred conformation around the glycosidic bond. researchgate.net While oligosaccharides are flexible, NMR can establish preferred conformations around the torsion angles of the glycosidic linkage. nih.gov
| NMR Parameter | Structural Information Obtained | Relevant Nuclei |
| Chemical Shift | Linkage type, local electronic environment | H3, C1, C2 of sialic acid |
| Coupling Constants | Dihedral angles, ring conformation | Protons within a sugar ring |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances, glycosidic linkage conformation | Protons on adjacent sugar residues |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Glycan Profiling
High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the detailed structural analysis and profiling of sialylated glycans. nih.gov These techniques provide precise mass measurements, allowing for the determination of the monosaccharide composition of glycans. However, the analysis of sialylated glycans can be challenging due to the labile nature of the sialic acid, which can be lost during MS analysis. nih.gov
To overcome this, derivatization methods, such as amidation with p-toluidine, have been developed to stabilize the sialic acid. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing sialylated glycans, as it minimizes fragmentation. rsc.org In tandem MS, precursor ions are selected and fragmented to generate characteristic product ions that provide information about the sequence and branching of the glycan chain. iiarjournals.org For example, specific fragment ions can be used to differentiate between α2-3 and α2-6 linkages. iiarjournals.org
The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures of glycans prior to their analysis by MS, enabling the profiling of a wide range of sialylated glycans in biological samples. rsc.orgnih.gov
| Mass Spectrometry Technique | Application in 3-Sialyl-D-galactose Research |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass determination and elemental composition of sialylated glycans. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation, including sequence and linkage analysis, through fragmentation patterns. iiarjournals.org |
| Electrospray Ionization (ESI) | Soft ionization method to analyze intact sialylated glycans with minimal fragmentation. rsc.org |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Often used for profiling permethylated glycans. researchgate.net |
Chromatographic and Electrophoretic Separation Techniques for Sialylated Glycans
The separation of complex mixtures of sialylated glycans is a critical step in their analysis.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sialylated glycans, including isomers like 3'-sialyllactose (B164678) and 6'-sialyllactose (B25220). researchgate.netnih.gov Various HPLC modes are employed for this purpose.
Normal-phase HPLC, often using columns with amide or imide functional groups, separates glycans based on their hydrophilicity. sigmaaldrich.com This method is effective for analyzing both neutral and sialylated glycans in a single run. sigmaaldrich.com For enhanced detection, glycans are often labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB). savyondiagnostics.com
Weak anion-exchange (WAX) chromatography separates glycans based on the number of acidic residues, such as sialic acid. sigmaaldrich.com This is particularly useful for quantifying the distribution of mono-, di-, tri-, and tetrasialylated glycans. sigmaaldrich.com
Hydrophilic interaction chromatography (HILIC) is another powerful technique for separating and quantifying sialylated oligosaccharides. nih.gov Graphitized carbon columns have also proven effective for the separation of sialyllactose isomers. nih.gov A validated HPLC-MS/MS method has been developed for the quantification of 3'- and 6'-sialyllactose in human milk. nih.gov
| HPLC Method | Separation Principle | Application for Sialylated Glycans |
| Normal-Phase HPLC | Based on hydrophilicity. sigmaaldrich.com | Separation of both neutral and sialylated glycans. sigmaaldrich.com |
| Weak Anion-Exchange (WAX) HPLC | Based on charge (number of sialic acid residues). sigmaaldrich.com | Quantification of different sialylation states. sigmaaldrich.com |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration. nih.gov | Separation and quantification of sialylated oligosaccharides. nih.gov |
| Graphitized Carbon Chromatography | Adsorption and partitioning based on glycan structure. nih.gov | Separation of sialyllactose isomers. nih.gov |
Capillary Electrophoresis for Glycan Micro-Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small amounts of glycans. nih.gov CE separates molecules based on their charge-to-size ratio, making it highly effective for the analysis of charged species like sialylated glycans. nih.gov The presence of terminal sialic acid, which carries a negative charge, leads to shorter migration times in CE. nih.gov
CE methods have been developed that can separate glycan isomers with the same monosaccharide sequence but different linkage positions. nih.gov This technique has been successfully applied to resolve and quantify 3'-sialyllactose and 6'-sialyllactose in milk samples from various species. unipi.itresearchgate.net The high efficiency and sensitivity of CE make it a valuable tool for glycan micro-analysis, requiring only small sample volumes. hitachi-hightech.com
Glycan Array and Microarray Technologies for Ligand-Receptor Interaction Profiling
Glycan arrays are powerful high-throughput tools for studying the interactions between glycans and glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins. frontiersin.orgraybiotech.com These arrays consist of a collection of structurally defined glycans, including various sialylated structures, immobilized on a solid surface. nih.govnih.gov
By incubating a fluorescently labeled protein of interest on the array, researchers can identify which glycans it binds to and with what avidity. annualreviews.org Sialylated glycan microarrays have been instrumental in understanding the binding specificities of various GBPs. nih.govnih.gov For example, they have been used to characterize the binding of lectins like Maackia amurensis leukoagglutinin (MAL-I), which preferentially binds to α2-3 linked sialic acids. frontiersin.orgnih.gov
Glycoproteomic and Glycolipidomic Approaches for System-Wide Analysis of Sialylation
The comprehensive, system-wide analysis of sialylation, a crucial terminal modification of glycoproteins and glycolipids, necessitates sophisticated analytical strategies. Glycoproteomics and glycolipidomics have emerged as powerful disciplines for the large-scale study of these sialylated molecules, including those containing the 3-Sialyl-D-galactose motif. These approaches aim to identify and quantify the full complement of glycoproteins (glycoproteome) and glycolipids (glycolipidome) within a biological system, providing insights into the complex roles of sialylation in health and disease. rsc.orgrsc.orgnih.gov
The analysis of sialylated glycoconjugates is inherently challenging due to their heterogeneity and the labile nature of the sialic acid linkage. nih.govoup.com Methodologies in glycoproteomics and glycolipidomics are continually evolving to address these challenges, offering enhanced sensitivity, separation, and structural elucidation. nih.govbohrium.com These advancements are critical for understanding the nuanced roles of specific sialic acid linkages, such as the α2,3-linkage in 3-Sialyl-D-galactose.
Glycoproteomic Strategies for Sialylation Analysis
Glycoproteomics focuses on the global study of glycoproteins, from identifying the protein backbone and glycosylation sites to characterizing the attached glycan structures. nih.gov Analyzing sialylated glycoproteins presents a unique set of challenges, including the potential for underrepresentation in datasets due to the negative charge and instability of sialic acid residues. nih.gov
Enrichment and Derivatization Techniques:
To overcome these analytical hurdles, various enrichment and derivatization strategies have been developed.
Enrichment of Sialoglycopeptides: Due to the low abundance of many glycoproteins, enrichment is a critical first step. rsc.org Techniques like hydrophilic interaction liquid chromatography (HILIC) and electrostatic repulsion-hydrophilic interaction chromatography (ERLIC) are widely used to isolate glycopeptides from complex biological mixtures. bohrium.com Lectin affinity chromatography, using lectins that specifically recognize sialic acid or galactose residues, provides another layer of specificity.
Chemical Derivatization: To stabilize the labile sialic acid linkage and improve ionization efficiency in mass spectrometry, chemical derivatization is often employed. oup.com
Permethylation: This classic method involves replacing all active hydrogens on the glycan with methyl groups, which neutralizes the charge on sialic acid and enhances stability. nih.gov
Amidation and Esterification: These methods target the carboxyl group of sialic acid, converting it to a more stable amide or ester. bohrium.comnih.gov For example, methylamidation can be performed in-gel on glycoproteins separated by SDS-PAGE, preventing sample loss associated with in-solution methods. shimadzu.co.jp This allows for subsequent analysis by techniques like MALDI-MS without the loss of sialic acid residues. shimadzu.co.jp
Linkage-Specific Derivatization: To distinguish between different sialic acid linkages (e.g., α2,3 vs. α2,6), specific chemical reactions can be utilized, providing crucial structural information. acs.org
Mass Spectrometry-Based Approaches:
Mass spectrometry (MS) is the cornerstone of glycoproteomic analysis, offering high sensitivity and detailed structural information. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation and analysis of complex mixtures of glycopeptides. rsc.org Different chromatographic techniques offer distinct advantages:
Reversed-Phase Liquid Chromatography (RPLC): While less common for underivatized glycans, RPLC is effective for separating derivatized (e.g., permethylated) glycans. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful tool for separating both labeled and unlabeled sialylated glycans. researchgate.net
Porous Graphitized Carbon (PGC) Chromatography: PGC offers excellent separation of glycan isomers, including those with different sialic acid linkages. researchgate.net It can distinguish between α2,3- and α2,6-linked sialic acid residues. researchgate.net
Mixed-Mode Chromatography: Columns combining reversed-phase and anion-exchange properties can provide enhanced resolution for highly sialylated glycans. waters.com
Tandem Mass Spectrometry (MS/MS): Fragmentation techniques such as collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are used to sequence the glycan and identify the peptide backbone. nih.gov Electron-based dissociation methods like electron-transfer dissociation (ETD) are particularly useful for preserving the labile sialic acid linkage during fragmentation. nih.gov
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve isomeric glycopeptides. acs.org Differential Mobility Spectrometry (DMS), a type of IMS, has been shown to separate α2,3- and α2,6-sialylated glycan isomers. acs.org
Data Analysis and Interpretation:
The vast amount of data generated by glycoproteomic experiments requires specialized bioinformatics tools for identification and quantification. bohrium.com Software like MaxQuant can be used to analyze raw MS data and identify glycopeptides. acs.org These tools help to piece together the complex puzzle of protein identity, glycosylation site, and glycan structure.
Table 1: Selected Glycoproteomic Studies and Findings
| Study Focus | Key Methodologies | Major Findings |
| Sialylated N-glycopeptide analysis in serum | Diagonal chromatographic COFRADIC technology with neuraminidase treatment | Identified 93 sialylated glycosylation sites on 53 serum proteins in immuno-depleted mouse serum. acs.org |
| Systematic investigation of site-specific N-glycosylation | HILIC enrichment, LC-MS/MS with HCD fragmentation | Revealed that sialylated glycans are more prevalent on proteins with multiple glycosylation sites in human serum. nih.gov |
| Analysis of MGL-binding proteins on leukemia cells | Lectin affinity chromatography (MGL-Fc pull-down), LC-MS/MS | Identified 775 proteins from Jurkat cells, with MGL binding to terminal GalNAc residues, including sialylated Tn antigens. acs.org |
Glycolipidomic Strategies for Sialylation Analysis
Glycolipidomics focuses on the global analysis of glycolipids, a diverse class of lipids containing carbohydrate moieties. nih.gov Gangliosides, a major class of sialic acid-containing glycolipids, are of particular interest due to their roles in cell signaling and differentiation. biorxiv.orgacs.orgacs.orgunivie.ac.at
Extraction and Separation:
The first step in glycolipid analysis is their extraction from cellular membranes, typically using a solvent mixture like chloroform/methanol/water (Folch extraction). Subsequent separation of different glycolipid classes can be achieved using techniques like thin-layer chromatography (TLC) or liquid chromatography. nih.gov
Mass Spectrometry in Glycolipidomics:
MS-based approaches are central to modern glycolipidomics, enabling detailed structural characterization. biorxiv.orgacs.orgacs.orgunivie.ac.at
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling reversed-phase liquid chromatography with high-resolution mass spectrometry (RP-HRMS) is a powerful method for separating and identifying different ganglioside species. biorxiv.orgacs.orgacs.orgunivie.ac.at This approach allows for the resolution of gangliosides based on both their glycan headgroup and their ceramide lipid tail.
Multistage Mass Spectrometry (MSn): Techniques like chip-nanoelectrospray ionization coupled with multistage MS (MSn) allow for the detailed fragmentation analysis of gangliosides. nih.gov This top-down approach can provide complete structural information, including the sequence of the oligosaccharide core, sialylation sites, and the composition of the ceramide moiety, all within a single experiment. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: MALDI-MS is another valuable tool for profiling glycolipids. mdpi.com To improve the stability and detection of sialylated glycolipids, derivatization methods such as permethylation or methyl esterification are often used to neutralize the charge on the sialic acid. mdpi.com
Recent Advances and Applications:
Recent advancements in glycolipidomics have focused on developing high-throughput and sensitive assays for comprehensive ganglioside profiling.
A novel glycolipidomics workflow combining RP-HRMSn with an automated data evaluation pipeline has been developed. This method offers increased sensitivity and detailed structural annotation of ganglioside species. biorxiv.orgacs.orgacs.orgunivie.ac.at
This advanced methodology was applied to study the ganglioside patterns of native and differentiated mesenchymal stem cells. The study identified 263 distinct ganglioside species, including previously unreported ones, and revealed cell-state-specific ganglioside profiles. biorxiv.org This demonstrates the power of modern glycolipidomics to uncover novel biological insights.
Table 2: Key Methodologies in Glycolipidomics for Sialylation Analysis
| Methodology | Description | Key Advantages |
| Reversed-Phase High-Resolution Mass Spectrometry (RP-HRMS) | Separates glycolipids based on the hydrophobicity of their ceramide tails, followed by high-resolution mass analysis. | Allows for the identification of different lipid species within a ganglioside class. biorxiv.orgacs.orgacs.orgunivie.ac.at |
| Multistage Mass Spectrometry (MSn) | Involves sequential fragmentation of a selected ion to elucidate its detailed structure. | Provides comprehensive structural information, including glycan sequence, linkage, and lipid composition. nih.gov |
| Automated Data Annotation | Utilizes open-source software and rule-based workflows to automatically identify and annotate ganglioside species from MS data. | Enables high-throughput analysis and the discovery of novel gangliosides. biorxiv.orgacs.orgacs.orgunivie.ac.at |
Functional Implications of 3 Sialyl D Galactose in Cellular Processes and Development
Involvement in Neural Development and Synaptic Plasticity
The brain is particularly enriched with sialylated structures, and 3'-Sialyl-D-galactose is integral to its proper development and function. Sialic acid is essential for the formation of gangliosides, which are specialized lipids abundant in the membranes of neurons. layerorigin.commdpi.com These gangliosides are critical for the formation and maintenance of the myelin sheath that insulates nerve fibers, ensuring efficient signal transmission. layerorigin.com
Furthermore, research indicates that sialic acid is vital for synaptogenesis, the process of forming new synapses, which are the connections between neurons. layerorigin.com This process is most active during early brain development. layerorigin.com The presence of 3'-Sialyl-D-galactose on cell surface molecules like the Neural Cell Adhesion Molecule (NCAM) is crucial for modulating cell-cell interactions that guide neuronal migration, axon guidance, and the establishment of neural circuits. nih.gov The dynamic addition and removal of sialic acid residues on these molecules contribute to the plasticity of synapses, which is the basis for learning and memory. layerorigin.commdpi.com Animal studies have shown that dietary supplementation with sialylated oligosaccharides can enhance cognitive performance by increasing the concentration of brain gangliosides. layerorigin.comtandfonline.com
Role in Cell Proliferation, Differentiation, and Apoptosis Signaling
The influence of 3'-Sialyl-D-galactose extends to fundamental cellular processes such as proliferation, differentiation, and programmed cell death (apoptosis). The sialylation status of cell surface receptors can directly impact their function and downstream signaling pathways.
For instance, 3'-sialyllactose (B164678) has been shown to induce megakaryocyte differentiation and subsequent apoptosis in chronic myeloid leukemia cells. nih.govresearchgate.net This process is mediated by its interaction with the Siglec-3 (CD33) receptor, leading to the recruitment of signaling proteins that trigger differentiation and apoptosis pathways. nih.gov
Conversely, altered sialylation patterns can contribute to uncontrolled cell proliferation. In some cancers, increased sialylation of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), can enhance their activity and promote tumor growth. gutnliver.org The addition of sialic acid can modulate receptor dimerization and phosphorylation, key steps in activating proliferative signals. gutnliver.org
The regulation of apoptosis is also influenced by sialylation. The sialylation of death receptors, such as Fas (also known as CD95 or APO-1), can modulate their sensitivity to apoptotic signals. frontiersin.org The degree of sialylation on these receptors can act as a checkpoint, influencing whether a cell undergoes apoptosis. frontiersin.org
Mechanistic Contributions of Altered 3-Sialyl-D-galactose Glycosylation in Disease Pathogenesis
Dysregulation of the cellular sialome, the complement of sialylated glycans, is a common feature in a variety of diseases, highlighting the importance of proper 3'-Sialyl-D-galactose expression for maintaining health.
Dysregulation of Sialylation in Malignancy and Metastasis (e.g., altered adhesion, signaling)
One of the most well-documented roles of altered sialylation is in cancer. nih.govnih.govmdpi.com Cancer cells often exhibit hypersialylation, a significant increase in the density of sialic acid on their surface. nih.govmdpi.com This aberrant glycosylation is linked to all the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and activation of invasion and metastasis. mdpi.com
Altered Adhesion and Invasion: Increased sialylation can weaken the adhesion between cancer cells and the extracellular matrix (ECM), as well as between neighboring tumor cells. nih.govmdpi.com This reduced adhesion allows cancer cells to detach from the primary tumor and invade surrounding tissues and blood vessels, a critical step in metastasis. nih.gov For example, the sialylation of integrins, key adhesion molecules, can impair their ability to bind to the ECM, promoting a migratory phenotype. nih.govmdpi.com
Altered Signaling: As mentioned earlier, hypersialylation of growth factor receptors can lead to their over-activation, driving tumor growth. gutnliver.org Sialylation can also protect cancer cells from apoptosis induced by molecules like galectin-3. frontiersin.orgnih.gov By masking the binding sites for galectin-3 on the cell surface, increased sialylation prevents the initiation of apoptotic signals. nih.gov
Tumor-Associated Carbohydrate Antigens: Specific sialylated structures, such as the sialyl-Tn antigen, are often overexpressed in various cancers and are associated with invasion, metastasis, and poor prognosis. nih.govmdpi.com The enzyme ST6GALNAC1, which synthesizes the sialyl-Tn antigen, is often upregulated in cancer and can promote tumor growth and stemness. mdpi.com
| Sialyltransferase | Associated Cancer Types | Functional Consequences |
|---|---|---|
| ST6Gal I | Colorectal Cancer, Gastric Cancer | Increased α-2,6-sialylation of β1 integrins, impaired adhesion, resistance to apoptosis. nih.gov |
| ST6GalNAc I | Gastric Cancer | Decreased galectin-3 binding, increased chemotherapeutic resistance. nih.gov |
| ST3Gal1 | Various malignancies | Synthesis of sialyl-T antigen, linked to poor prognosis. nih.gov |
| ST3GAL6 | Breast cancer, multiple myeloma, hepatocellular carcinoma | Promotes cell proliferation and invasion. thno.org |
Role in Inflammatory and Autoimmune Disorders (e.g., immune cell trafficking)
The sialic acid-Siglec axis plays a crucial role in maintaining immune homeostasis by helping the immune system to distinguish between self and non-self. mdpi.com Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of receptors expressed on immune cells that recognize sialylated glycans. mdpi.com The interaction between sialic acids on host cells and inhibitory Siglecs on immune cells helps to prevent an autoimmune response. mdpi.com
In the context of inflammation, sialylated structures like sialyl Lewis X are critical for the trafficking of immune cells. explorationpub.com These glycans act as ligands for selectins, a family of adhesion molecules on endothelial cells, mediating the initial tethering and rolling of leukocytes at sites of inflammation. nih.gov
In autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, alterations in the glycosylation of Immunoglobulin G (IgG) antibodies are observed. d-nb.info Specifically, a decrease in the sialylation of the Fc region of IgG is associated with a pro-inflammatory state. d-nb.info Conversely, highly sialylated IgG exhibits anti-inflammatory properties, and intravenous immunoglobulin (IVIG), which contains a fraction of sialylated IgG, is used as a therapy for some autoimmune diseases. d-nb.infonih.govclinexprheumatol.org
Genetic Disorders of Glycosylation Affecting Sialic Acid Metabolism
Congenital disorders of glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis or attachment of glycans. annualreviews.orgnih.gov Several types of CDG involve impaired sialylation. These disorders are typically multisystemic and often involve severe neurological impairment. annualreviews.orgnih.gov
For example, mutations in the SLC35A1 gene, which encodes the CMP-sialic acid transporter, lead to a form of CDG characterized by a reduction or complete loss of sialylated glycans. nih.govsci-hub.se This results in defects in nervous system development, coagulation, and immune function. sci-hub.se Diagnosis of CDGs that cause sialic acid deficiency can often be made by analyzing the sialylation status of serum transferrin. annualreviews.orgnih.gov
| Disorder | Affected Gene | Biochemical Defect | Clinical Features |
|---|---|---|---|
| SLC35A1-CDG (CDG-IIf) | SLC35A1 | Defective transport of CMP-sialic acid into the Golgi apparatus. nih.govbiochemia-medica.com | Neurological impairment, coagulation defects, immune deficiency. sci-hub.se |
| GNE Myopathy | GNE | Defective UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase activity, leading to reduced sialic acid biosynthesis. sci-hub.se | Progressive muscle weakness. sci-hub.se |
| Sialuria | GNE | Failure of CMP-N-acetylneuraminic acid feedback inhibition on the GNE enzyme. sci-hub.se | Increased excretion of free sialic acid in urine. sci-hub.se |
Impact of Sialic Acid Metabolic Pathways on Cellular Homeostasis
The maintenance of cellular homeostasis is intricately linked to the proper functioning of sialic acid metabolic pathways. mdpi.com These pathways involve the biosynthesis of sialic acids from precursors like glucose, their activation to CMP-sialic acid, their transfer onto glycoconjugates by sialyltransferases, and their removal by sialidases (neuraminidases). nih.govmdpi.com
A balanced activity of sialyltransferases and sialidases is crucial for regulating the cell surface sialylation pattern. mdpi.com Dysregulation of these enzymes can disrupt cellular homeostasis and contribute to disease. mdpi.com For instance, while upregulation of certain sialyltransferases is common in cancer, the downregulation of some neuraminidases, such as NEU1, can also lead to hypersialylation by preventing the cleavage of sialic acids from the cell surface. nih.govnih.gov
Sialic acid metabolism also has a broader impact on cellular processes. It can influence cellular responses to oxidative stress and inflammation. frontiersin.org Furthermore, the availability of sialic acid precursors and the efficiency of the metabolic machinery can be influenced by cellular metabolic states, such as hypoxia, which can in turn alter cell surface glycosylation. gutnliver.org The intricate interplay between sialic acid metabolism and other cellular pathways underscores its fundamental importance in maintaining cellular health and function. nih.gov
Emerging Research Directions and Future Perspectives in 3 Sialyl D Galactose Studies
Development of Glycomimetics and Inhibitors Targeting 3-Sialyl-D-galactose Interactions
The development of glycomimetics and inhibitors that target interactions involving 3-Sialyl-D-galactose is a rapidly advancing field. These molecules are designed to mimic the structure and function of native carbohydrates, but with improved properties such as enhanced binding affinity and better stability. mdpi.com A key strategy in developing these inhibitors is to create analogues based on the donor substrate (CMP-Neu5Ac), the acceptor, or the transition state of the sialyltransferase enzyme. researchgate.net
For instance, fluorinated analogs of sialic acid have been developed that can be taken up by cells and metabolized into donor substrate-based inhibitors. nih.gov These inhibitors can lead to a global shutdown of sialyltransferases, remodeling the cell surface glycans. nih.gov Another approach involves creating transition-state mimics. For example, compounds with a 2-deoxy-2,3-dehydroneuraminic acid residue have been designed to mimic the planar oxocarbenium structure formed during the sialyl transfer reaction. researchgate.net
Researchers have also synthesized glycomimetics that are more hydrophobic and smaller than the native sialyl Lewisx (sLex), a tetrasaccharide containing 3-Sialyl-D-galactose. One such glycomimetic, where the C-2 position of galactose is substituted with a benzyl (B1604629) group, has shown to be a highly potent inhibitor of E-selectin, a protein that binds to sLex. glycomimetics.com The development of such potent and selective inhibitors holds promise for therapeutic interventions in diseases where sialyl-galactose interactions play a crucial role, such as in cancer metastasis and inflammation. glycomimetics.comfrontiersin.org
Table 1: Examples of Glycomimetics and Inhibitors Targeting Sialyl-Galactose Interactions
| Compound Type | Target | Mechanism of Action | Reference |
| Fluorinated Sialic Acid Analogs | Sialyltransferases | Metabolic conversion to donor substrate-based inhibitors | nih.gov |
| 2-deoxy-2,3-dehydroneuraminic acid based compounds | Sialyltransferases | Transition-state mimicry | researchgate.net |
| Benzyl-substituted galactose glycomimetic | E-selectin | Competitive inhibition of sLex binding | glycomimetics.com |
| 3Fax-Neu5Ac | Sialyltransferases | Global inhibition of the ST family | frontiersin.org |
Integration of Computational Glycobiology and Molecular Dynamics Simulations in Sialylation Research
Computational glycobiology and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the complexities of sialylation, including the role of 3-Sialyl-D-galactose. These computational approaches provide insights into the structure, dynamics, and interactions of sialylated glycans at an atomic level, complementing experimental data. nih.govmaynoothuniversity.ie
MD simulations have been employed to study the conformational landscape of sialylated glycans, revealing that they are highly flexible and can adopt multiple conformations in solution. maynoothuniversity.iedoi.org This flexibility is crucial for their biological function, allowing them to interact with a variety of protein receptors. maynoothuniversity.ie For example, MD simulations of an α-(2→8)-linked sialic acid tetramer have been performed to understand its conformational preferences in both vacuum and solvent. doi.org
Furthermore, computational methods are used to investigate the binding of sialylated ligands to their protein targets. By generating 3D models of protein-glycan complexes, researchers can identify key interactions that govern binding affinity and specificity. researchgate.net For instance, MD simulations have shed light on the donor substrate specificity of sialyltransferases, explaining why some enzymes prefer certain sialic acid donors over others. nih.gov These simulations can also predict how mutations in either the glycan or the protein will affect their interaction, guiding the design of novel inhibitors and glycomimetics. acs.org The integration of MD simulations with experimental techniques like ion mobility-mass spectrometry (IM-MS) has proven powerful in unraveling how sialylation affects the conformational stability of glycoproteins. rsc.orgrsc.org
Advanced Imaging and Visualization Techniques for Sialylated Glycans in situ
Visualizing sialylated glycans like 3-Sialyl-D-galactose within their native cellular environment is crucial for understanding their biological roles. A variety of advanced imaging techniques have been developed to achieve this, moving beyond traditional methods that often require the removal of glycans from the cell surface. biorxiv.org
Metabolic glycoengineering is a powerful strategy where cells are fed unnatural sugar precursors that are incorporated into glycans. nih.govjove.com These modified glycans can then be visualized using bioorthogonal chemistry, where a fluorescent probe is attached to the unnatural sugar. pnas.org This approach has been used to image sialylated glycans in living cells and even in whole organisms like zebrafish. pnas.orgnih.gov For example, a technique called SeMOE (selenium-based metabolic oligosaccharide engineering) allows for the in situ quantification and imaging of sialoglycans in mouse tissues using LA-ICP-MS. researchgate.net
Another innovative method combines metabolic labeling with Ångström-resolution fluorescence microscopy, enabling the visualization of individual sugar residues within glycans on the cell surface for the first time. biorxiv.org In addition to fluorescence-based methods, mass spectrometry imaging (MSI) has emerged as a powerful tool to spatially visualize the distribution of different N-glycan structures, including sialylated ones, directly from tissue sections. nih.govfrontiersin.org Recent advancements in MSI allow for imaging at near-cellular resolution. nih.gov Furthermore, techniques are being developed for the in situ visualization of RNA-specific sialylation on living cell membranes, opening new avenues to explore the functions of glycosylated RNAs. nju.edu.cnnih.govacs.org
Prospects for Glycoengineering and Synthetic Biology Approaches in Modulating Sialylation
Glycoengineering and synthetic biology offer exciting prospects for precisely controlling and modulating sialylation processes, including the presentation of 3-Sialyl-D-galactose. These approaches aim to create cells or organisms with tailored glycan structures for therapeutic or biotechnological applications. jove.comoup.com
Metabolic glycoengineering, as mentioned previously, allows for the modification of cell surface sialic acid expression by treating cells with N-acyl modified mannosamines. jove.com This can be used to either increase or decrease sialylation levels, providing a tool to study the functional consequences of altered sialylation. nih.govfrontiersin.org For example, this technique has been used to show that a significant portion of sialic acid in neurons is bound to lipids rather than proteins. nih.gov
Synthetic biology takes this a step further by engineering the enzymatic machinery responsible for glycosylation. This can involve introducing heterologous glycosyltransferases into host cells to produce glycoproteins with desired glycan structures. mdpi.comnih.gov For example, E. coli has been engineered to produce glycoproteins with human-like sialylation. mdpi.com Researchers are also engineering sialyltransferases themselves to alter their substrate specificity or improve their efficiency. mdpi.com These engineered enzymes can then be used for the in vitro synthesis of complex sialylated glycans. nih.gov Such glycoengineered cells and enzymes hold great potential for producing therapeutic glycoproteins with optimized properties, as well as for developing novel cell-based therapies. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for distinguishing between α and β anomers of 3-Sialyl-D-galactose?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for differentiating anomers. The α and β forms exhibit distinct chemical shifts (e.g., anomeric proton signals at δ ~5.3 ppm for α and δ ~4.5 ppm for β) and coupling constants (J values: α ~3–4 Hz, β ~7–8 Hz). High-Performance Liquid Chromatography (HPLC) with a C18 column and methanol-water-acetic acid mobile phase (62:37:1) can separate anomers based on retention times . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
Q. What are the challenges in isolating 3-Sialyl-D-galactose from biological sources?
- Methodological Answer : Isolation requires affinity chromatography using lectins (e.g., galectin-1) specific to sialylated glycans. Contamination with structurally similar glycans (e.g., 3′-sialyllactose) is a major issue, necessitating enzymatic digestion (e.g., sialidase treatment) and validation via tandem MS. Human milk or serum are common sources, but low abundance demands high-sensitivity detection .
Q. Which spectroscopic methods validate the structural integrity of 3-Sialyl-D-galactose?
- Methodological Answer : Combined ¹H/¹³C NMR identifies glycosidic linkages and anomeric configurations. Infrared (IR) spectroscopy verifies hydroxyl and carboxyl groups (e.g., sialic acid C=O stretch at ~1730 cm⁻¹). High-resolution MS (HRMS) ensures accurate mass determination, while 2D NMR (e.g., HSQC, NOESY) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How to address discrepancies in enzymatic synthesis yields of 3-Sialyl-D-galactose using β-galactosidases?
- Methodological Answer : Enzyme specificity varies by source (e.g., β-galactosidase from Bacillus circulans favors β(1→3) linkages). Optimize pH (6.5–7.5), temperature (37–45°C), and UDP-galactose donor concentration. Monitor reactions in real-time using HPLC with fluorescence detection or capillary electrophoresis. Low yields may stem from competing transglycosylation; suppress this by adjusting substrate ratios .
Q. How to resolve conflicting glycosidic linkage data from different analytical techniques?
- Methodological Answer : Discrepancies between NMR NOE data and X-ray crystallography often arise from solution vs. crystal-state conformations. Use molecular dynamics (MD) simulations to model flexible glycan structures. Validate with methylation analysis (GC-MS of permethylated derivatives) and ion-mobility MS to assess gas-phase conformations .
Q. What strategies mitigate stereochemical inversion during chemical synthesis of 3-Sialyl-D-galactose derivatives?
- Methodological Answer : Protect hydroxyl groups with regioselective agents (e.g., benzyl or acetyl groups) to prevent unwanted side reactions. Use glycosyl donors with participating protecting groups (e.g., 2-O-acetyl) to enforce β-selectivity. Monitor reactions via thin-layer chromatography (TLC) and quench intermediates to avoid equilibration. Confirm stereochemistry with NOESY correlations .
Q. How to optimize regioselectivity in sialylation reactions for 3-Sialyl-D-galactose?
- Methodological Answer : Employ sialyltransferases (e.g., ST3Gal-III) with strict regioselectivity for Gal-3-OH. Use chemoenzymatic approaches: chemically synthesize a lactose acceptor, then enzymatically add sialic acid. For chemical methods, leverage tin-mediated activation or boronate complexation to direct sialylation to the 3-position .
Data Contradiction & Experimental Design
Q. How to design experiments to confirm the biological relevance of 3-Sialyl-D-galactose in glycan-lectin interactions?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lectins (e.g., Siglecs). Compare with knockout models (e.g., CRISPR-Cas9-edited cells lacking 3-Sialyl-D-galactose). Cross-validate with glycan microarray data to assess specificity .
Q. Why do HPLC and MS data sometimes fail to correlate in purity assessments?
- Methodological Answer : MS may detect trace impurities undetected by UV-based HPLC. Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-active contaminants. Perform orthogonal purification (e.g., size-exclusion chromatography) and quantify impurities via ¹H NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
